molecular formula C6H5ClFN B1593439 3-Chloro-2-fluoro-5-methylpyridine CAS No. 1031929-23-3

3-Chloro-2-fluoro-5-methylpyridine

Cat. No.: B1593439
CAS No.: 1031929-23-3
M. Wt: 145.56 g/mol
InChI Key: ZMBBHQSOSMAMTF-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-methylpyridine: is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.

Mechanism of Action

Target of Action

3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative and a fluorinated building block Fluoropyridines, in general, have been used in the synthesis of various pharmaceutical and agrochemical compounds . The specific targets would depend on the final compound that incorporates the this compound moiety.

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property can influence their interaction with targets.

Biochemical Pathways

It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The affected pathways would depend on the specific compound that incorporates the this compound moiety.

Pharmacokinetics

A related compound, 2-chloro-3-fluoro-5-methylpyridine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially influence the bioavailability of the compound.

Result of Action

It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The specific effects would depend on the specific compound that incorporates the this compound moiety.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity. For instance, it’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This property can influence their stability in different environments.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-fluoro-5-methylpyridine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of kinase inhibitors. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The compound’s interaction with p38α mitogen-activated protein kinase is characterized by its ability to inhibit the enzyme’s activity, thereby reducing the production of cytokines like tumor necrosis factor-α and interleukin-1β .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound leads to altered cell signaling, which can impact processes such as inflammation and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating the transcription of genes involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, thereby preventing its phosphorylation and subsequent activation . This inhibition results in decreased production of pro-inflammatory cytokines and reduced inflammatory responses . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties . Degradation products may also form over time, potentially altering its efficacy and safety profile .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination and Fluorination: One common method involves the direct chlorination and fluorination of 3-methylpyridine.

    Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production often involves the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-2-fluoro-5-methylpyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: 3-Chloro-2-fluoro-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

3-chloro-2-fluoro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBBHQSOSMAMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650527
Record name 3-Chloro-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031929-23-3
Record name 3-Chloro-2-fluoro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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